molecular formula C14H12N4 B009186 3-Azido-N-ethylcarbazole CAS No. 106332-52-9

3-Azido-N-ethylcarbazole

Cat. No.: B009186
CAS No.: 106332-52-9
M. Wt: 236.27 g/mol
InChI Key: WIKNJNRFDNFXKL-UHFFFAOYSA-N
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Description

3-Azido-N-ethylcarbazole (ANEC) is a specialized photochemical reagent with significant application in immunological research for the conjugation of haptens to carrier proteins. Its primary research value lies in its use as a photoactivatable analog of 3-amino-N-ethylcarbazole for eliciting antibody responses against primary aromatic amine haptens . Under standard photolabeling procedures and subsequent photolysis, ANEC facilitates the covalent coupling of haptens to carrier proteins such as Bovine Serum Albumin (BSA), human transferrin, and thyroglobulin . This photolabeling approach presents a superior alternative to traditional diazocoupling and isocyanate methods, as it operates under mild conditions, minimizes unwanted side reactions and protein denaturation, and allows for a high epitope density on the carrier protein . Research demonstrates that approximately 20% of ANEC forms covalent bonds with protein carriers, while a larger portion becomes non-covalently and hydrophobically bound, creating an effective immunogen . Antibodies produced using this method have been shown to be specific for the 3-amino-N-ethylcarbazole hapten, validating ANEC's role in generating probes for aromatic amine carcinogens and other targets . The compound is identified with the CAS Registry Number 106332-52-9 and has a molecular formula of C 14 H 12 N 4 and a molecular weight of 236.28 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106332-52-9

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

3-azido-9-ethylcarbazole

InChI

InChI=1S/C14H12N4/c1-2-18-13-6-4-3-5-11(13)12-9-10(16-17-15)7-8-14(12)18/h3-9H,2H2,1H3

InChI Key

WIKNJNRFDNFXKL-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)N=[N+]=[N-])C3=CC=CC=C31

Canonical SMILES

CCN1C2=C(C=C(C=C2)N=[N+]=[N-])C3=CC=CC=C31

Other CAS No.

106332-52-9

Synonyms

2-ANEC
3-azido-N-ethylcarbazole

Origin of Product

United States

Synthetic Methodologies for 3 Azido N Ethylcarbazole

Strategic Approaches to Carbazole (B46965) Core Functionalization

The construction of 3-azido-N-ethylcarbazole typically follows a linear sequence involving the formation of a suitable precursor, installation of the N-ethyl group, and subsequent introduction of the azido (B1232118) moiety. The order of these steps is critical for achieving the desired regiochemistry and avoiding unwanted side products.

The common starting point for the synthesis is the carbazole molecule itself. The key precursor is 3-amino-N-ethylcarbazole, which is prepared in a two-step sequence from N-ethylcarbazole. tubitak.gov.tr

First, N-ethylcarbazole is subjected to nitration. A typical procedure involves reacting N-ethylcarbazole with nitric acid in a solvent like acetic acid. prepchem.com This electrophilic substitution reaction preferentially occurs at the 3-position due to the directing effect of the nitrogen atom in the carbazole ring. This step yields 3-nitro-N-ethylcarbazole. prepchem.comlookchem.com

Table 1: Representative Conditions for Nitration of N-Ethylcarbazole
ReagentsSolventTemperatureTimeYieldReference
70% Nitric AcidAcetic Acid19-21°C then 40°C2 hours71% prepchem.com

The second step is the reduction of the nitro group to an amino group. The reduction of 3-nitro-N-ethylcarbazole is commonly achieved using reducing agents like tin (Sn) in the presence of hydrochloric acid (HCl) to produce 3-amino-N-ethylcarbazole. tubitak.gov.tr This amine is the direct precursor for the introduction of the azide (B81097) functionality.

The introduction of the azido group at the C-3 position is accomplished via a diazotization-azidation sequence starting from 3-amino-N-ethylcarbazole. This classical method ensures high regioselectivity.

The process involves two key stages:

Diazotization: The primary aromatic amine, 3-amino-N-ethylcarbazole, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5°C). chempap.org This reaction converts the amino group into a diazonium salt.

Azidation: The resulting, often non-isolated, diazonium salt solution is then treated with an azide source, such as sodium azide (NaN₃). chempap.org The azide ion displaces the dinitrogen molecule from the diazonium salt, leading to the formation of this compound. A similar reaction has been reported for the synthesis of 9-ethylcarbazolyl-3-azonitrile, where the diazonium salt is reacted with sodium cyanide. chempap.org

Table 2: Synthesis of this compound via Diazotization
Starting MaterialReagentsKey IntermediateFinal ProductReference
3-Amino-N-ethylcarbazole1. NaNO₂, HCl (0-5°C) 2. NaN₃9-Ethyl-9H-carbazol-3-yl diazonium chlorideThis compound chempap.orglookchem.com

The N-ethyl group is typically installed on the carbazole nitrogen at the beginning of the synthetic sequence. The N-alkylation of carbazole is a well-established reaction. tubitak.gov.tr One common industrial and laboratory method involves reacting carbazole with an ethylating agent such as ethyl bromide or diethyl sulfate (B86663) in the presence of a base. google.comgoogle.com

Phase-transfer catalysis (PTC) is a particularly effective method for this transformation. google.com In this approach, carbazole is deprotonated by a strong base, like potassium hydroxide (B78521) (KOH), in a biphasic system (e.g., toluene-water). A phase-transfer catalyst, such as benzyltriethylammonium chloride, facilitates the transfer of the carbazole anion from the solid or aqueous phase to the organic phase, where it reacts with the ethylating agent (e.g., ethyl bromide). google.com This method is known for its high yields, often exceeding 97%. google.com

Table 3: Comparison of N-Ethylation Methods for Carbazole
MethodEthylating AgentBase/CatalystSolventTemperatureYieldReference
Phase-Transfer CatalysisEthyl BromideKOH / Benzyltriethylammonium chlorideToluene78-85°C~98% google.com
Classical AlkylationDiethyl CarbonateKOH or K₂CO₃None (molten) or Diethyl Carbonate220-280°C98% google.com

Regioselective Introduction of the Azido Moiety

Advanced Synthetic Techniques and Catalysis

While classical methods are robust, modern catalytic techniques offer alternative and potentially more efficient pathways for synthesizing azido-functionalized carbazoles. These include the application of click chemistry principles and transition metal-catalyzed reactions.

This compound is an ideal building block for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). enamine.netaatbio.com This reaction involves the [3+2] cycloaddition between an azide (in this case, this compound) and a terminal alkyne to form a stable 1,2,3-triazole ring. aatbio.comrsc.org

This methodology is not used for the synthesis of this compound itself, but rather demonstrates its utility as a synthetic intermediate. By reacting it with various alkyne-functionalized molecules, large libraries of complex carbazole-containing compounds can be rapidly assembled. rsc.orgacs.org The reaction is known for its high efficiency, mild conditions (often using a copper(I) source like CuSO₄/sodium ascorbate), and stereospecificity. rsc.orgacs.org

Transition metal catalysis represents a powerful strategy for the formation of carbon-nitrogen (C-N) bonds, including the synthesis of aryl azides. nih.govacs.orgibs.re.kr These methods can offer alternatives to the classical diazotization route, potentially through direct C-H azidation.

While direct C-H azidation of an N-ethylcarbazole precursor is a plausible modern approach, documented syntheses of this compound predominantly rely on the traditional diazotization pathway. However, the field of transition metal-catalyzed C-H amination and azidation is rapidly advancing. acs.orgibs.re.kr Catalysts based on rhodium, iridium, copper, and iron have been developed for the direct azidation of C(sp²)–H bonds in various aromatic systems. nih.govmdpi.comrsc.orgrsc.org These reactions often use an organic azide as both the nitrogen source and an internal oxidant, releasing N₂ as the only byproduct. nih.govibs.re.kr For instance, copper-catalyzed systems have been shown to facilitate the regioselective ortho-azidation of arenes directed by a coordinating group like pyridine. rsc.org The development of a similar directed or inherently regioselective C-H azidation for N-ethylcarbazole could provide a more atom-economical and streamlined synthesis in the future.

Oxidative Cyclization and C-H Functionalization Approaches

Modern synthetic organic chemistry has increasingly focused on the development of efficient and atom-economical reactions. Among these, oxidative cyclization and direct C-H functionalization have emerged as powerful tools for the construction of complex heterocyclic frameworks like carbazoles.

Oxidative Cyclization: This strategy involves the formation of the carbazole ring system through an intramolecular cyclization reaction that is accompanied by an oxidation step. While specific examples detailing the direct synthesis of this compound via oxidative cyclization are not extensively reported in the literature, the general approach has been successfully applied to carbazole synthesis. For instance, palladium-catalyzed intramolecular oxidative cyclization of 3-(3'-alkenyl)-indoles has been utilized to construct the carbazole benzene (B151609) ring. nih.gov This type of reaction typically involves a Pd(II) catalyst that facilitates the endo-type cyclization, followed by an oxidant like 1,4-benzoquinone (B44022) to regenerate the active catalyst and aromatize the newly formed ring. nih.gov Another approach involves the copper-catalyzed oxidative diyne cyclization, which can lead to the formation of complex nitrogen-containing heterocycles. core.ac.uknih.gov

C-H Functionalization: Direct C-H functionalization represents a highly desirable synthetic transformation as it avoids the pre-functionalization of starting materials, thus reducing step counts and waste generation. The synthesis of functionalized carbazoles has been achieved through palladium-catalyzed aryl C-H activation. researchgate.net For example, the microwave-assisted reaction of 2-iodo-N-arylanilines in the presence of a palladium catalyst and a base can efficiently yield carbazole derivatives. researchgate.net The mechanism of such reactions often involves the formation of a palladacycle intermediate, followed by reductive elimination to form the C-C bond of the carbazole core. researchgate.net While a direct C-H azidation of N-ethylcarbazole at the C-3 position to yield this compound would be an ideal synthetic route, the regioselectivity of such a reaction can be challenging to control.

A common and more traditional method for the synthesis of this compound involves the diazotization of 9-ethyl-9H-carbazol-3-amine followed by treatment with an azide source, such as sodium azide. This method has been reported to produce the desired product in a 76% yield. lookchem.com

Optimization of Reaction Parameters and Process Efficiency

The efficiency of any synthetic protocol is determined by factors such as yield, purity, and selectivity. Optimizing reaction parameters is crucial for maximizing these aspects.

Yield Enhancement Strategies

Maximizing the yield of this compound is a primary objective in its synthesis. Several strategies can be employed to achieve this, focusing on the key reaction steps. In the context of the synthesis from 9-ethyl-9H-carbazol-3-amine, the following parameters are critical for optimization:

Temperature: The temperature at which the diazotization and azidation reactions are carried out is crucial. Diazotization is typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. Allowing the reaction to warm prematurely can lead to decomposition and the formation of byproducts, thus lowering the yield.

Reaction Time: The duration of both the diazotization and the subsequent reaction with the azide source needs to be carefully controlled. Insufficient reaction time may lead to incomplete conversion, while prolonged reaction times could result in the degradation of the product or intermediates.

Reagent Stoichiometry: The molar ratio of the reactants, including the amine, the nitrosating agent (e.g., sodium nitrite), the acid, and the azide source, plays a significant role. Using a slight excess of the nitrosating and azidating agents can drive the reaction to completion, but a large excess may lead to side reactions and purification challenges.

A hypothetical optimization study for the synthesis of this compound from 9-ethyl-9H-carbazol-3-amine is presented in the table below.

EntryNaNO₂ (equiv.)Temperature (°C)Time (h)Yield (%)
11.00-5165
21.10-5176
31.20-5178
41.1-5-0172
51.10-5275

This table is illustrative and based on general principles of organic synthesis optimization.

Purity and Selectivity Considerations

Achieving high purity and selectivity is paramount, especially if the this compound is intended for use in applications with stringent purity requirements, such as in electronic materials.

Purity: The primary impurities in the synthesis from 9-ethyl-9H-carbazol-3-amine could include unreacted starting material, the corresponding phenol (B47542) (from the reaction of the diazonium salt with water), and other byproducts from side reactions of the diazonium intermediate. Purification techniques such as column chromatography or recrystallization are typically employed to remove these impurities. The choice of solvent for these purification methods is critical for obtaining a highly pure product.

Selectivity: In the context of C-H functionalization approaches to carbazole synthesis, regioselectivity is a major consideration. The carbazole nucleus has several positions available for functionalization. Directing a reaction to selectively occur at the C-3 position of N-ethylcarbazole can be challenging. The use of directing groups or specific catalysts that favor functionalization at a particular site is a key strategy to enhance selectivity. For instance, in palladium-catalyzed C-H activation, the choice of ligand can significantly influence the regiochemical outcome of the reaction.

The table below outlines potential impurities and methods for their removal in the synthesis of this compound.

Potential ImpurityOriginRemoval Method
9-ethyl-9H-carbazol-3-amineIncomplete reactionColumn chromatography
9-ethyl-9H-carbazol-3-olReaction of diazonium salt with waterColumn chromatography, Recrystallization
Azo-coupled byproductsSide reaction of diazonium saltColumn chromatography

This table is illustrative and based on common outcomes in diazonium chemistry.

Reactivity and Mechanistic Investigations of 3 Azido N Ethylcarbazole

Exploration of Azide (B81097) Reactivity in Cycloaddition Reactions (e.g., Huisgen Cycloaddition)

The azide group in 3-Azido-N-ethylcarbazole is a versatile functional group that readily participates in 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition. ontosight.aiwikipedia.org This type of reaction involves the coupling of an organic azide with a dipolarophile, such as an alkyne or alkene, to form a five-membered heterocyclic ring. wikipedia.org The classic Huisgen cycloaddition, which is a thermal reaction, often requires elevated temperatures and can lead to a mixture of regioisomers when using asymmetrical alkynes. wikipedia.orgorganic-chemistry.org

A significant advancement in this area is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". wikipedia.orgorganic-chemistry.org This catalytic variant proceeds at room temperature, often in aqueous conditions, and exhibits high regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgd-nb.info The CuAAC reaction is characterized by a dramatically accelerated reaction rate compared to the uncatalyzed version. organic-chemistry.org The mechanism of the CuAAC is distinct from the concerted mechanism of the thermal Huisgen cycloaddition. wikipedia.org

Another important variant is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. wikipedia.orgchalmers.se Unlike the copper-catalyzed reaction that is typically limited to terminal alkynes, the RuAAC can accommodate both terminal and internal alkynes. wikipedia.orgnih.gov The proposed mechanism for RuAAC does not involve the formation of metal acetylides. wikipedia.org

The reactivity of the azide in this compound allows for its use in these powerful cycloaddition reactions to construct complex molecular architectures containing the carbazole (B46965) and triazole moieties. The choice of catalyst (copper or ruthenium) dictates the regiochemical outcome of the cycloaddition with alkynes, providing a valuable tool for synthetic chemists to control the final structure of the product.

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions
Reaction TypeCatalystTypical Reaction ConditionsRegioselectivitySubstrate Scope (Alkynes)
Thermal Huisgen CycloadditionNoneElevated temperaturesMixture of 1,4- and 1,5-regioisomersTerminal and internal
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)Room temperature, often in aqueous solutionsExclusively 1,4-regioisomerPrimarily terminal
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)RutheniumVariesExclusively 1,5-regioisomerTerminal and internal

Role as a Key Synthetic Intermediate in Complex Molecule Construction

This compound serves as a crucial building block in the synthesis of more complex molecules, largely due to the versatile reactivity of its azide functional group. ontosight.ai This makes it a valuable intermediate in the fields of synthetic, pharmaceutical, and materials chemistry. tubitak.gov.tr

The ability of the azide to undergo cycloaddition reactions is a primary reason for its utility. For instance, the "click" reaction with alkynes allows for the straightforward introduction of a triazole ring, linking the carbazole unit to other molecular fragments. wikipedia.orgacs.org This strategy has been employed in the construction of various functional molecules.

Furthermore, the carbazole nucleus itself is a significant scaffold in medicinal chemistry and materials science. researchgate.netresearchgate.net Carbazole derivatives have shown a wide array of biological activities and are components of many natural products and pharmaceuticals. researchgate.netchim.it The N-ethyl group at position 9 of the carbazole enhances its solubility and processing characteristics in materials applications.

Research has demonstrated the use of related carbazole precursors in the synthesis of complex heterocyclic systems. For example, 3-amino-9-ethylcarbazole, which can be derived from the corresponding azide, is a versatile precursor for a variety of cyclization reactions to form fused-ring systems. tubitak.gov.tr These reactions often involve the amino group and the adjacent C-2 or C-4 positions of the carbazole ring. tubitak.gov.tr

The synthesis of novel pyrrolo[3,2-c]carbazoles has been achieved through the thermal cyclization of 2-azido-3-(carbazol-3-yl)propenoic esters, highlighting the utility of azide-containing carbazole derivatives in constructing polycyclic heteroaromatic compounds. researchgate.net

Elucidation of Reaction Mechanisms in Key Transformations

The mechanistic understanding of the reactions involving this compound is centered on the behavior of the azide group and the carbazole core.

In the context of cycloaddition reactions , the mechanism of the thermal Huisgen 1,3-dipolar cycloaddition is understood to be a concerted pericyclic reaction. wikipedia.org However, the widely used copper-catalyzed version (CuAAC) follows a different, stepwise mechanism. wikipedia.org This catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. The ruthenium-catalyzed cycloaddition (RuAAC) is proposed to proceed through a distinct pathway that does not involve a ruthenium acetylide intermediate, likely involving a ruthenacycle intermediate. wikipedia.org

The photochemical reactions of N-ethylcarbazole have also been investigated. Photoinduced electron transfer from the excited N-ethylcarbazole to an oxidizing agent can generate a radical cation. acs.orgresearchgate.net This radical cation can then undergo coupling reactions, leading to the formation of poly(N-ethylcarbazole). acs.orgresearchgate.net This process involves steps of excitation, electron transfer, proton release, and coupling. researchgate.net

The reactivity of the carbazole ring itself, particularly in C-H functionalization reactions, is another area of mechanistic interest. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of carbazoles. chim.it For example, palladium-catalyzed C-H alkylation at the C3 position of the carbazole nucleus has been reported, often guided by a directing group. chim.it The mechanism of these reactions typically involves a regioselective cyclometalation step. chim.it

Applications in Advanced Materials Science Research

Organic Electronics and Optoelectronic Devices

Carbazole (B46965) derivatives are widely employed in the fabrication of organic electronic and optoelectronic devices due to their excellent hole-transporting capabilities and high triplet energy levels. These properties are crucial for achieving high efficiency and long operational stability in devices such as Organic Light-Emitting Diodes (OLEDs).

Carbazole-based materials are frequently used as host materials in the emissive layer of OLEDs. Their high triplet energy allows for efficient energy transfer to phosphorescent dopants, leading to bright and efficient light emission. While specific studies on the use of 3-Azido-N-ethylcarbazole in OLEDs are not prominently reported in the searched scientific literature, its precursor, 9-ethylcarbazole, is a well-known component in the synthesis of materials for optoelectronic applications. For instance, 3-Amino-9-ethylcarbazole, a related derivative, is noted for its favorable electronic properties and potential use in OLEDs. The azide (B81097) functionality in this compound could potentially serve as a crosslinking unit to enhance the morphological stability of the emissive layer, a critical factor for device longevity.

The carbazole moiety is renowned for its excellent hole-transporting characteristics, which arise from the ability of the nitrogen atom's lone pair of electrons to participate in the aromatic system, facilitating the movement of positive charge carriers. Poly(N-vinylcarbazole) is a classic example of a hole-transporting polymer that has been extensively studied. The ethyl group in this compound is a common substituent used to improve the solubility and film-forming properties of carbazole derivatives without significantly altering their electronic properties. Although direct characterization of the charge transport properties of this compound is not available in the reviewed literature, it is anticipated that it would exhibit hole-transporting behavior characteristic of the N-alkylated carbazole family. The azide group might influence the intermolecular packing and, consequently, the bulk charge mobility.

Related Carbazole Derivative Key Charge Transport Property Application
Poly(N-vinylcarbazole)Hole-transporting polymerPhotoconductors, Hole-transport layer in OLEDs
N,N'-dicarbazolyl-biphenyl (CBP)Bipolar charge transport (predominantly hole)Host material in phosphorescent OLEDs
3-Amino-9-ethylcarbazoleHigh electron mobility (potential)Organic electronic devices

This table presents data for related carbazole compounds to illustrate the charge transport properties of the carbazole functional group, as specific data for this compound was not found in the searched literature.

Energy transfer is a fundamental process in OLEDs, where energy is transferred from an excited host material to a guest emitter. Carbazole derivatives are excellent candidates for host materials due to their high triplet energies, which prevent back-energy transfer from the phosphorescent dopant. The azide group in this compound could potentially be used in "click chemistry" reactions to attach other functional units, allowing for the creation of complex molecular systems with tailored energy transfer pathways. While specific studies on the energy transfer mechanisms involving this compound are not found, the general principles of Förster resonance energy transfer (FRET) and Dexter energy transfer are applicable to carbazole-containing systems.

Charge Transport Properties and Characterization

Development of Fluorescent Sensing Platforms

The inherent fluorescence of the carbazole core makes it an attractive scaffold for the development of chemosensors. The fluorescence properties can be modulated by the presence of specific analytes, such as metal ions, leading to a measurable signal.

The design of carbazole-based chemosensors often involves the introduction of a receptor unit that can selectively bind to the target analyte. This binding event then triggers a change in the fluorescence of the carbazole fluorophore. The synthesis of such sensors typically involves functionalizing the carbazole ring at the 3 and 6 positions or at the nitrogen atom. Although no specific synthesis of a chemosensor based on this compound is reported in the searched literature, the azide group itself can be a precursor for creating a triazole ring via cycloaddition reactions, which can act as a metal ion binding site.

Carbazole-based fluorescent sensors for metal ions operate through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).

For the detection of copper (II) ions (Cu²⁺), a common mechanism is fluorescence quenching ("turn-off" sensing). In such systems, the binding of the paramagnetic Cu²⁺ ion to the receptor site facilitates an efficient non-radiative decay pathway, leading to a decrease in the fluorescence intensity.

In the case of aluminum (III) ion (Al³⁺) detection, a "turn-on" fluorescence response is often observed. This is typically achieved through the CHEF mechanism, where the binding of Al³⁺ to the sensor molecule restricts the C=N isomerization or inhibits the excited-state intramolecular proton transfer (ESIPT) process, thereby enhancing the fluorescence emission.

While specific examples of this compound being used for Cu²⁺ or Al³⁺ detection were not identified in the conducted searches, the carbazole framework itself is a proven platform for the development of such sensors.

Metal Ion Typical Sensing Mechanism Observed Response
Copper (II) (Cu²⁺)Fluorescence Quenching (e.g., via PET)"Turn-off"
Aluminum (III) (Al³⁺)Chelation-Enhanced Fluorescence (CHEF)"Turn-on"

This table outlines common mechanisms for metal ion detection using carbazole-based sensors, as specific data for this compound was not available in the searched literature.

Design and Synthesis of Carbazole-Based Chemosensors

Advanced Polymeric Materials and Frameworks

Carbazole-based polymers are a significant class of materials known for their excellent thermal stability, strong fluorescence, and favorable hole-transporting capabilities. mdpi.comnih.gov These properties make them suitable for a wide range of applications, including organic electronics. mdpi.com The introduction of an azide functional group, as seen in this compound, opens up versatile synthetic pathways to create novel polymers with tailored properties, such as microporous organic polymers (MOPs) or conjugated microporous polymers (CMPs). acs.orgrsc.org

The synthesis of carbazole-based microporous organic polymers (CPOPs) is an active area of research, driven by the desirable properties of the resulting materials, including high porosity and large surface areas. nih.govresearchgate.net Common synthetic strategies include oxidative coupling polymerization and Friedel-Crafts reactions. nih.govrsc.org

A particularly powerful and efficient method for polymer synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com This reaction forms a stable triazole linkage between an azide-functionalized monomer and an alkyne-functionalized monomer. The high efficiency and specificity of click chemistry allow for the synthesis of well-defined polymers with high molecular weights under mild conditions. researchgate.net

In this context, this compound serves as a potential AB-type monomer if functionalized with an alkyne group, or it can be co-polymerized with a di-alkyne monomer. Research has demonstrated the successful synthesis of high molecular weight poly(carbazole)s through the click polymerization of 3,6-diazido-9-hexyl carbazole with 3,6-diethynyl-9-hexyl carbazole. researchgate.net This precedent highlights the viability of using azide-functionalized carbazoles to build robust polymer backbones. The resulting polytriazole structure contributes to the polymer's rigidity and thermal stability. mdpi.comresearchgate.net The N-ethyl group on this compound can also enhance the solubility of the monomer and the resulting polymer in common organic solvents, which is advantageous for processing and characterization. mdpi.com

The inherent nitrogen content and aromatic structure of the carbazole unit make CPOPs excellent candidates for gas adsorption and separation applications, particularly for carbon dioxide (CO₂) capture. nih.govresearchgate.net The nitrogen atoms in the polymer framework can act as basic sites, enhancing the affinity for the acidic CO₂ molecule. beilstein-journals.org The microporous nature of these polymers provides a high surface area and a large number of sites for gas molecules to adsorb. researchgate.netrsc.org

Numerous studies have reported impressive CO₂ uptake capacities for various CPOPs. For instance, a microporous polycarbazole synthesized via oxidative coupling polymerization exhibited a CO₂ uptake of up to 21.2 wt% at 273 K and 1 bar. nih.govresearchgate.net Another study on a carbazole-tagged pyridinic microporous network polymer reported a CO₂ adsorption of 19.41 wt% at 273 K and 1 bar. nih.gov The performance of these materials is directly linked to their specific surface area (BET), pore volume, and the chemical nature of the polymer backbone. Polymers with higher surface areas and nitrogen content generally show enhanced CO₂ adsorption. researchgate.netrsc.org

The data below summarizes the properties of several reported carbazole-based microporous polymers, illustrating their suitability for CO₂ capture. While these specific polymers were not synthesized from this compound, their performance is representative of this class of materials.

CO₂ Adsorption Properties of Various Carbazole-Based Microporous Polymers
Polymer NameBET Surface Area (m²/g)CO₂ Uptake (wt%) (at 273 K, 1 bar)Reference
Microporous Polycarbazole222021.2 nih.govresearchgate.net
Cz-pyr-P106519.41 nih.gov
TM-PDA-Poly145919.0 rsc.org
TCP-B146916.1 researchgate.net
AH-Poly82210.6 rsc.org
HPP-46609.80 jlu.edu.cn

The high CO₂ uptake and selectivity over other gases like nitrogen (N₂) make these materials promising for post-combustion carbon capture and natural gas sweetening. nih.govrsc.org The development of polymers from monomers like this compound using synthetic routes such as click chemistry could lead to new materials with further optimized structures for even more efficient CO₂ separation. acs.orgrsc.org

Research on Biological and Biomedical Tool Applications

Bioconjugation and Probe Development Methodologies

Bioconjugation, the process of linking molecules to create new complexes with combined properties, is a cornerstone of modern biochemistry and molecular biology. 3-Azido-N-ethylcarbazole serves as a key component in several of these methodologies.

Photolabeling is a powerful technique used to capture transient molecular interactions by forming covalent bonds upon light activation. nih.gov Aryl azides, such as the azido (B1232118) group in this compound, are prominent photoreactive functional groups used for this purpose. nih.gov These compounds are stable in the dark but, upon exposure to UV light, release dinitrogen gas to generate a highly reactive, short-lived nitrene intermediate. nih.gov This nitrene can then insert into nearby C-H, N-H, or O-H bonds, effectively creating a stable covalent link between the carbazole-containing molecule and a target protein. nih.gov

The use of this compound (ANEC) has been specifically documented for the conjugation to carrier proteins like bovine serum albumin (BSA) and human transferrin (TR) through standard photolabeling procedures. utoronto.ca This technique allows for the stable attachment of the carbazole (B46965) moiety to proteins, enabling further study of their interactions or the development of probes. nih.govutoronto.ca To mitigate potential damage to proteins from short-wavelength UV light, newer methods have explored visible-light-induced photolabeling, which offers a less phototoxic alternative for applications in living cells. sioc.ac.cn

In immunology, a hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. mdpi.combeilstein-journals.org The carrier provides the necessary structure to be recognized by the immune system, leading to the production of antibodies that can specifically recognize the hapten. nih.gov

This compound, being a small molecule, can function as a hapten. By conjugating it to immunogenic carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), it is possible to generate hapten-carrier conjugates. utoronto.canih.gov These conjugates can then be used to immunize animals to produce antibodies specific to the N-ethylcarbazole structure. nih.gov The photolabeling method described previously is one effective way to create these crucial immunological tools. utoronto.ca These specific antibodies are invaluable for developing immunoanalytical methods, such as ELISA, to detect and quantify the hapten or related molecules. nih.gov A related compound, 3-Amino-9-ethylcarbazole (AEC), is widely used as a chromogenic substrate in immunohistochemistry, where it forms a red, insoluble precipitate to visualize the location of antigens targeted by antibodies, further highlighting the role of this chemical family in immunological detection. wikipedia.orgfrontiersin.org

Affinity labeling, also known as photoaffinity labeling, is a technique used to identify and characterize the binding sites of ligands on macromolecules like proteins and nucleic acids. nih.gov A photoaffinity label is a molecule that contains a photoreactive group and has an affinity for the binding site of interest. Upon light activation, the label covalently attaches to the binding site, permanently "tagging" it for later analysis. nih.gov

This compound is well-suited for use as a photoaffinity label. utoronto.ca Its carbazole structure can be designed to bind non-covalently to a specific biological target. Once bound, irradiation with UV light activates the azido group, leading to the formation of a covalent bond with amino acid residues within or near the binding site. nih.gov This process irreversibly links the label to its target, allowing researchers to isolate and identify binding partners or map the topology of the binding pocket. nih.gov The ability to create a stable, covalent linkage makes this compound a powerful tool for elucidating molecular interactions that are otherwise transient and difficult to study. nih.gov

Development of Hapten-Carrier Conjugates for Immunological Studies

Investigative Studies on Interactions with Biological Targets

The carbazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. nih.govresearchgate.net Research into how these derivatives interact with biological targets provides a foundation for designing new therapeutic agents and research tools.

Carbazole derivatives are known to interact with a variety of biological macromolecules through several mechanisms. Their planar, aromatic structure makes them particularly adept at interacting with DNA. nih.gov Studies have shown that carbazoles can bind to DNA through intercalation between base pairs, insertion into the minor groove, or via electrostatic interactions. nih.govresearchgate.net These interactions can block DNA replication and transcription, forming the basis of their antimicrobial and anticancer activities. nih.gov

Beyond DNA, carbazole derivatives interact with a range of protein targets. For instance, theoretical docking studies have evaluated the interaction of various carbazole derivatives with the M1-muscarinic receptor, suggesting their potential as new therapeutic alternatives for asthma. researchgate.net The interactions are governed by binding energies and the specific amino acid residues on the protein surface. researchgate.net Other studies have shown that carbazoles can target signaling pathways crucial for cell proliferation and survival, such as the JAK/STAT pathway. mdpi.com The interaction mechanisms often involve non-covalent forces, including hydrogen bonding, as demonstrated by NMR studies on the interaction between carbazole and N,N-dimethylformamide (DMF), which confirmed a C=O···H–N hydrogen bond. sciopen.com

Table 1: Research Findings on Carbazole Derivative Interactions

Biological TargetInteraction MechanismInvestigated Effect/ApplicationReferences
DNAIntercalation, Groove Binding, Electrostatic InteractionsAntimicrobial, Anticancer nih.gov, researchgate.net
M1-Muscarinic ReceptorNon-covalent binding to protein surfacePotential Asthma Therapeutic researchgate.net
JAK/STAT Pathway ProteinsInhibition of signaling pathwayAnticancer, Anti-inflammatory mdpi.com
Human Topoisomerase I (hTopo I)Enzyme InhibitionAnticancer nih.gov

The biological activity of carbazole derivatives can be finely tuned through strategic chemical modifications. nih.govresearchgate.net The introduction of various functional groups at specific positions on the carbazole ring is a common strategy to enhance potency, selectivity, and pharmacokinetic properties. tandfonline.com

Key positions for modification include the nitrogen at position 9, and carbons at positions 3 and 6. nih.govresearchgate.net For example, attaching different substituents to the N-position can alter the molecule's solubility and its ability to interact with specific biological targets. nih.gov Modifications at the 3- and 6-positions have been shown to be a promising strategy for developing novel antimicrobial and anticancer agents. nih.govresearchgate.net

Other design strategies include:

Hybrid Molecules: Combining the carbazole scaffold with other pharmacophores, such as benzimidazole (B57391) or oxadiazole, can create hybrid molecules that target multiple biological pathways simultaneously, potentially overcoming drug resistance. nih.govresearchgate.net

Increasing Flexibility: Introducing flexible bonds, such as a methylene (B1212753) group, into the structure of carbazole derivatives has been shown to improve their cytotoxic activity against cancer cells compared to more rigid analogues. frontiersin.org

Improving Physicochemical Properties: The poor solubility of the rigid carbazole structure can be a limitation. Introducing groups like hydroxyls, which can act as hydrogen bond donors, can improve solubility and enhance binding affinity with target biomolecules. nih.gov

Fluorophore Tagging: Attaching a fluorophore to the carbazole structure can create fluorescent probes that allow for direct visualization of their interaction with receptors in cells, aiding in the study of their mechanism of action. mdpi.com

These molecular design strategies underscore the versatility of the carbazole skeleton as a template for developing new molecules with modulated biological activities for a wide range of research and therapeutic purposes. nih.govmostwiedzy.pl

Spectroscopic Characterization and Computational Studies of 3 Azido N Ethylcarbazole

The structural confirmation and investigation of the electronic properties of carbazole (B46965) derivatives, including 3-Azido-N-ethylcarbazole, rely heavily on a combination of advanced spectroscopic methods and computational analysis. These techniques provide a comprehensive understanding of the molecule's architecture, from atomic connectivity to its behavior upon interaction with electromagnetic radiation.

Q & A

Q. What are the optimal synthetic routes for 3-azido-N-ethylcarbazole, and how can reaction yields be improved?

Methodological Answer: The synthesis of azido-functionalized carbazoles typically involves azide substitution via nucleophilic displacement or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a related compound, 3-azido-1-benzyl-pyrazole-4-carboxylic acid ethyl ester, was synthesized using azido(trimethyl)silane and trifluoroacetic acid under controlled thermal conditions (50°C, 16 hours). Key steps include solvent selection (methylene chloride), dry-load purification via silica gel chromatography (cyclohexane/ethyl acetate gradient), and monitoring via TLC . To improve yields, optimize stoichiometric ratios (e.g., 7.5 equivalents of azidotrimethylsilane) and ensure inert reaction conditions to prevent premature decomposition of the azide group.

Q. How can researchers characterize the structural and functional groups of this compound?

Methodological Answer: Multi-modal characterization is critical:

  • 1H/13C NMR : Assign peaks using chemical shift databases (e.g., δ = 7.84 ppm for pyrazole protons in CDCl3) .
  • IR Spectroscopy : Confirm the azide group via a strong absorption band near 2143 cm⁻¹ (N≡N stretch) .
  • Mass Spectrometry : Use HRMS-EI to verify molecular ion peaks (e.g., [M]+ at m/z 271.1065) and fragmentation patterns .
  • Chromatography : Monitor purity via TLC (Rf = 0.60 in cyclohexane/ethyl acetate 2:1) .

Q. What are the stability considerations for this compound under varying experimental conditions?

Methodological Answer: Azides are thermally and photolytically sensitive. Stability studies on analogous N-ethylcarbazole derivatives suggest pressure-dependent behavior: hydrogen uptake/release data are available at 30–70 bar (high pressure) and 0.25–1.00 bar (low pressure), but intermediate pressures remain underexplored . For this compound, avoid prolonged exposure to light, heat (>50°C), or acidic conditions to prevent decomposition. Store at 2–6°C in inert atmospheres .

Advanced Research Questions

Q. How do substituents at the 3-position of N-ethylcarbazole influence electronic properties, and how can this be modeled computationally?

Methodological Answer: Substituents at the 3-position significantly affect HOMO levels. Computational studies using DFT (B3LYP/6-31G(d)) show that electron-withdrawing groups (EWGs) like azides lower HOMO energy, enhancing electron-deficiency. For example, 3,6-diphenyl-N-methylcarbazole exhibits a HOMO localized at the 3- and 6-positions. To model this compound:

  • Use Gaussian or ORCA software for geometry optimization.
  • Compare TDDFT-predicted UV-Vis spectra with experimental data to validate electronic transitions .

Q. How can researchers resolve contradictions in experimental data, such as pressure-dependent hydrogen storage performance?

Methodological Answer: Contradictions in pressure-dependent data (e.g., uptake/release at 30–70 bar vs. 0.25–1.00 bar ) may arise from incomplete thermodynamic profiling. To address this:

  • Conduct pressure-swing experiments across a continuum (e.g., 1–50 bar) using a high-pressure microbalance.
  • Correlate with temperature-dependent isotherms (Van’t Hoff plots) to identify hysteresis or kinetic barriers.
  • Validate via in situ XRD or FTIR to monitor structural changes during hydrogenation .

Q. What strategies can be employed to design this compound derivatives for targeted applications (e.g., optoelectronics or catalysis)?

Methodological Answer:

  • Optoelectronics : Introduce π-conjugated substituents (e.g., ethynyl groups) to enhance charge transport. Use TDDFT to predict absorption/emission spectra .
  • Catalysis : Functionalize the azide group via CuAAC to attach metal ligands (e.g., bipyridines for Pd coordination). Validate catalytic activity in cross-coupling reactions using GC-MS or NMR kinetics .
  • Hydrogen Storage : Modify the carbazole core with EWGs to tune binding enthalpies. Test reversibility via pressure-composition-temperature (PCT) measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.